2-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
Description
The compound 2-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a benzamide derivative featuring a pyridazine core substituted with a thioether-linked 2-oxoethylamine moiety. Key structural attributes include:
- A 2-fluorobenzamide group, which enhances metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .
- A thioether bridge connecting the pyridazine to a 2-oxoethyl group, which may influence redox properties and conformational flexibility .
- A furan-2-ylmethylamine substituent, contributing aromatic π-π stacking interactions and moderate lipophilicity .
This compound’s design aligns with medicinal chemistry strategies targeting kinases, proteases, or receptors where heterocyclic cores and fluorine substitutions are prevalent .
Properties
IUPAC Name |
2-fluoro-N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O3S/c19-14-6-2-1-5-13(14)18(25)21-15-7-8-17(23-22-15)27-11-16(24)20-10-12-4-3-9-26-12/h1-9H,10-11H2,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEAUXANALFSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has garnered interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure incorporating a furan moiety, a pyridazine ring, and a benzamide functional group. The synthesis typically involves multi-step reactions that include the formation of the furan derivative followed by coupling reactions with pyridazine and benzamide moieties. Detailed synthesis pathways have been documented in various studies, highlighting the importance of each functional group in enhancing biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing furan and pyridazine structures have shown promising results against various cancer cell lines.
-
Mechanism of Action :
- The mechanism often involves the induction of apoptosis in cancer cells, which is mediated by the generation of reactive oxygen species (ROS) and inhibition of key signaling pathways such as STAT3. For example, related compounds have demonstrated an ability to inhibit STAT3 phosphorylation, leading to decreased cell proliferation and increased apoptosis .
- Case Studies :
Antimicrobial Activity
In addition to anticancer properties, compounds with similar structures have been evaluated for antimicrobial activity.
- Inhibition Studies :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:
| Structural Feature | Biological Activity |
|---|---|
| Furan moiety | Enhances apoptosis induction |
| Pyridazine ring | Impacts signaling pathway modulation |
| Benzamide group | Contributes to overall stability and bioavailability |
These insights guide further modifications aimed at improving potency and selectivity against target cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
Core Heterocycles: Pyridazine (target compound) vs. pyrimidinone (2d) or dihydropyridine (AZ331): Pyridazine’s dual nitrogen atoms enhance polarity and hydrogen-bonding capacity compared to pyrimidinone’s ketone group or dihydropyridine’s reduced ring strain . Benzothiazole derivatives () exhibit higher lipophilicity due to sulfur-rich cores, contrasting with the target compound’s pyridazine .
Substituent Effects: Fluorine (target) vs. Trifluoromethyl (): Fluorine improves metabolic stability without significant steric bulk, whereas trifluoromethyl enhances electron-withdrawing effects but increases molecular weight . Furan-2-ylmethyl (target) vs.
Synthetic Yields and Physical Properties: Compound 2d (pyrimidinone derivative) achieved an 83.9% yield with a high melting point (~228°C), suggesting crystalline stability . Comparable data for the target compound is lacking but critical for industrial scalability.
Therapeutic Potential: The target compound’s fluorine and pyridazine core align with kinase inhibitors (e.g., imatinib analogs), while compounds with imidazole or triazole groups target viral proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
